N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
描述
N-(2-(4-(Dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a structurally complex molecule featuring a piperazine core substituted with a 4-fluorophenyl group, a dimethylaminophenyl ethyl backbone, and a p-tolyloxy acetamide moiety. Its design likely targets central nervous system (CNS) receptors, particularly dopamine or serotonin subtypes, given the prevalence of piperazine derivatives in psychopharmacology . The fluorophenyl group enhances receptor binding through electron-withdrawing effects, while the p-tolyloxy substituent may improve lipophilicity for blood-brain barrier penetration .
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-22-4-14-27(15-5-22)36-21-29(35)31-20-28(23-6-10-25(11-7-23)32(2)3)34-18-16-33(17-19-34)26-12-8-24(30)9-13-26/h4-15,28H,16-21H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSADFXTJQPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a dimethylamino group, a piperazine moiety, and a p-tolyloxy acetamide fragment, which contribute to its pharmacological profile.
Research indicates that compounds with similar structural features often interact with various biological targets, including:
- Monoamine Oxidase (MAO) Inhibition : Compounds containing piperazine and dimethylamino groups have shown inhibitory effects on MAO enzymes, which are critical in the metabolism of neurotransmitters. For instance, certain derivatives have demonstrated selective inhibition of MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Activity : The presence of lipophilic groups in the structure may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy. Studies have shown that modifications in the piperazine ring can significantly influence activity against pathogens such as Mycobacterium tuberculosis .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| MAO-B Inhibition | IC50 (µM) | 0.013 | |
| Antimicrobial Efficacy | MIC (µM) | < 3.80 (against Mtb) | |
| Cytotoxicity | L929 Cell Line | No significant toxicity |
Case Studies
- Neurodegenerative Disorders : A study evaluated the effects of related compounds on MAO-B inhibition and found that specific derivatives exhibited high selectivity and low cytotoxicity in healthy cell lines. This suggests their potential as therapeutic agents for neurodegenerative conditions .
- Antituberculosis Activity : Another investigation focused on derivatives of piperazine compounds, revealing significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain structural modifications led to enhanced lipophilicity and improved interaction with bacterial ATP synthase, which is crucial for energy production in bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several factors:
- Substituents on the Piperazine Ring : Variations in substituents can alter the lipophilicity and electronic properties, affecting both enzyme inhibition and antimicrobial activity.
- Dimethylamino Group Positioning : The positioning of the dimethylamino group has been correlated with increased potency against MAO-B, indicating that steric and electronic factors play a significant role in the compound's efficacy .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs. Below is a detailed analysis:
Substituent Variations on the Piperazine Ring
- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide (): Key Difference: Piperazine ring substituted with phenyl instead of 4-fluorophenyl; acetamide linked to 3-methoxyphenoxy. Implications: The phenyl group may reduce receptor selectivity compared to the fluorophenyl group, as fluorine’s electronegativity strengthens hydrogen bonding. The 3-methoxy group increases solubility but may reduce CNS penetration due to polarity .
- N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide (): Key Difference: Pyrimidinyl substituent on piperazine; acetamide attached to 4-fluorophenyl. However, the fluorophenyl acetamide may limit metabolic stability compared to the target compound’s p-tolyloxy group .
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Key Difference: Tosyl (p-toluenesulfonyl) group on piperazine. This substitution is associated with higher cytotoxicity in preclinical models .
Acetamide Backbone Modifications
- N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (): Key Difference: Acetamide linked to a 3-acetamido-4-methylphenyl group. Implications: The methyl and acetamido substituents may improve solubility but reduce membrane permeability compared to the target compound’s p-tolyloxy group. This analog’s dopamine D3 receptor affinity is notable but with shorter half-life .
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (): Key Difference: Benzothiazole ring replaces the dimethylaminophenyl group. However, the methylpiperazine may reduce selectivity compared to fluorophenyl-substituted analogs .
Structural and Pharmacological Data Table
*Calculated using ChemDraw.
Key Research Findings
- Receptor Selectivity: Fluorine on the piperazine ring (target compound) improves binding to dopamine D3 receptors compared to non-halogenated analogs (e.g., ) .
- Metabolic Stability : The p-tolyloxy group in the target compound may confer resistance to cytochrome P450 oxidation compared to 4-fluorophenyl acetamides (e.g., ) .
- Toxicity Profile : Sulfonyl-substituted piperazines () exhibit higher cytotoxicity, likely due to reactive metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
